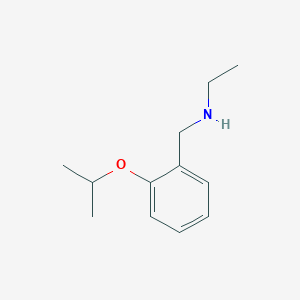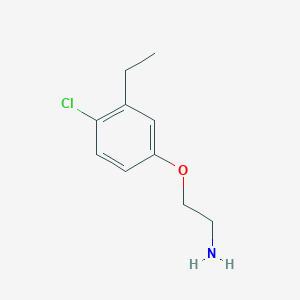![molecular formula C10H18N2O4 B1462631 3-[4-(Ethoxycarbonyl)piperazin-1-yl]propanoic acid CAS No. 1154239-08-3](/img/structure/B1462631.png)
3-[4-(Ethoxycarbonyl)piperazin-1-yl]propanoic acid
Vue d'ensemble
Description
“3-[4-(Ethoxycarbonyl)piperazin-1-yl]propanoic acid” is a chemical compound with the molecular formula C10H18N2O4 . It is structurally related to 3-(Piperazin-1-yl)propanoic acid , which is a solid substance stored at 2-8°C .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) . The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .Molecular Structure Analysis
The molecular weight of “this compound” is 230.26 . It is structurally similar to 3-(Piperazin-1-yl)propanoic acid, which has a molecular weight of 158.2 .Physical and Chemical Properties Analysis
“this compound” is a solid substance . The related compound, 3-(Piperazin-1-yl)propanoic acid, has a melting point of 71°C and a boiling point of 318.6°C at 760 mmHg .Applications De Recherche Scientifique
Crystal Structure Analysis
- The crystal structure of a related compound, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, was analyzed, revealing that the piperazine ring adopts a chair conformation and forms a specific dihedral angle with the benzene ring, indicating potential interactions and stabilities in molecular frameworks (Faizi et al., 2016).
Synthesis and Structural Identification
- Research has focused on synthesizing derivatives of this compound, such as an active metabolite of piperaquine for anti-malarial applications, demonstrating the compound's versatility in drug synthesis (Sui-qing, 2010).
Antimicrobial Activity
- Some derivatives have been synthesized for antimicrobial studies, suggesting that the structural motifs present in these compounds could be beneficial in developing new antimicrobial agents (Patel et al., 2011).
Potential in Antidepressant Drugs
- New derivatives with dual action at serotonin receptors and the serotonin transporter have been developed as a new class of antidepressant drugs, highlighting the compound's potential in affecting neurotransmitter systems (Orus et al., 2002).
Chemical Synthesis and Medicinal Chemistry
- The compound has been used in the synthesis of various chemical entities, indicating its importance in medicinal chemistry for developing new therapeutic agents with diverse biological activities (Ishizaki et al., 1985).
Mass-Separating Agents
- Piperazine-containing Good’s buffers, related to the structure of the compound, have been evaluated for their effectiveness as mass-separating agents, showcasing the compound's utility in separation processes (Taha, 2016).
Propriétés
IUPAC Name |
3-(4-ethoxycarbonylpiperazin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-2-16-10(15)12-7-5-11(6-8-12)4-3-9(13)14/h2-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNQHUQZYISMEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4-[(3-Methoxypropyl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B1462548.png)





![1-{[(Butan-2-yl)carbamoyl]methyl}piperidine-3-carboxylic acid](/img/structure/B1462561.png)
![1-{[(Propan-2-yl)carbamoyl]methyl}piperidine-3-carboxylic acid](/img/structure/B1462562.png)
![N-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1462563.png)





